molecular formula C12H14ClNO2 B11036344 N-(5-chloro-2-methylphenyl)tetrahydrofuran-2-carboxamide

N-(5-chloro-2-methylphenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B11036344
M. Wt: 239.70 g/mol
InChI Key: FLVMCWCPQUIHLQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)tetrahydro-2-furancarboxamide is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution. This compound is characterized by the presence of a chloro-substituted phenyl ring and a tetrahydrofuran carboxamide moiety.

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(5-Chloro-2-methylphenyl)tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)tetrahydro-2-furancarboxamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)tetrahydro-2-furancarboxamide can be compared with other similar compounds, such as:

  • N-(3-Chloro-2-methylphenyl)tetrahydro-2-furancarboxamide
  • N-(5-Chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide These compounds share structural similarities but may differ in their chemical properties and biological activities. The presence of different substituents on the phenyl ring can significantly impact their reactivity and potential applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14ClNO2/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15)

InChI Key

FLVMCWCPQUIHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCO2

Origin of Product

United States

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